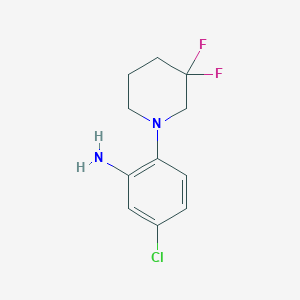
5-Chloro-2-(3,3-difluoropiperidin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(3,3-difluoropiperidin-1-yl)aniline is a chemical compound that features a chloro-substituted aniline ring bonded to a difluoropiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3,3-difluoropiperidin-1-yl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 3,3-difluoropiperidine under reductive conditions. The nitro group is reduced to an amine, forming the desired product. Common reagents used in this process include palladium on carbon (Pd/C) as a catalyst and hydrogen gas for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3,3-difluoropiperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
5-Chloro-2-(3,3-difluoropiperidin-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3,3-difluoropiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoropiperidine groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Difluoropiperidin-1-yl)aniline: Similar structure but lacks the chloro substituent.
5-Chloro-2-(piperidin-1-yl)aniline: Similar structure but lacks the difluoro substituent.
5-Chloro-2-(3,3-difluoropyrrolidin-1-yl)aniline: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
5-Chloro-2-(3,3-difluoropiperidin-1-yl)aniline is unique due to the presence of both chloro and difluoropiperidine groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13ClF2N2 |
|---|---|
Molecular Weight |
246.68 g/mol |
IUPAC Name |
5-chloro-2-(3,3-difluoropiperidin-1-yl)aniline |
InChI |
InChI=1S/C11H13ClF2N2/c12-8-2-3-10(9(15)6-8)16-5-1-4-11(13,14)7-16/h2-3,6H,1,4-5,7,15H2 |
InChI Key |
OKZHYEONXIBFCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)Cl)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



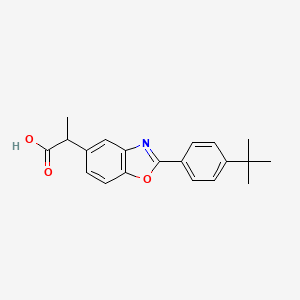

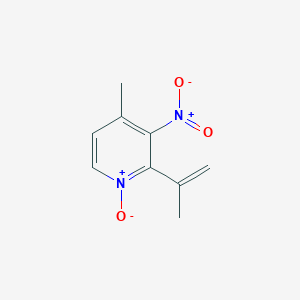
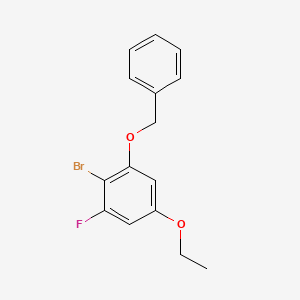
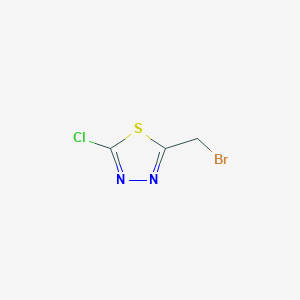
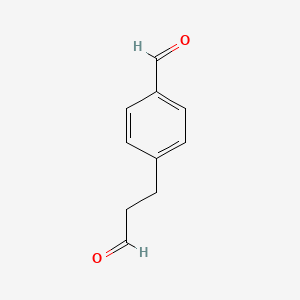
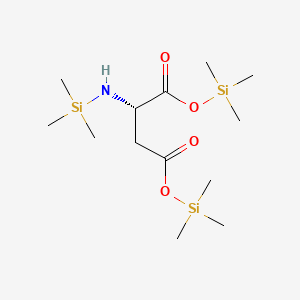
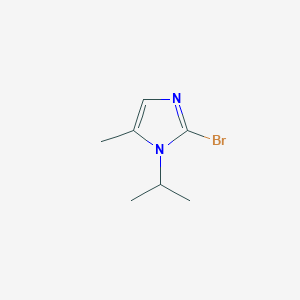
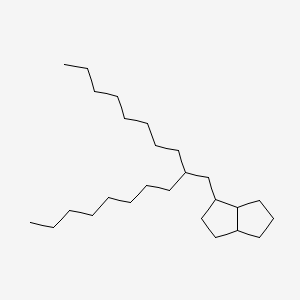
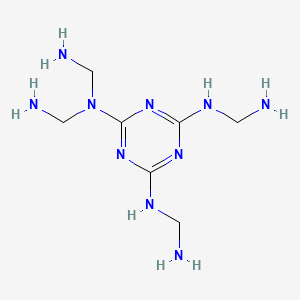
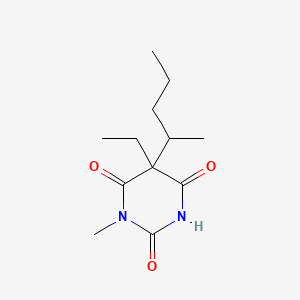
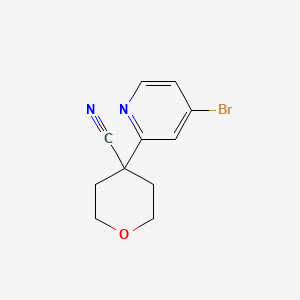
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)
